2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide
Description
This compound features a 1,2-dihydropyridin-2-one core substituted at position 5 with an azepane-1-sulfonyl group and at position 1 with an acetamide moiety linked to a 3-ethylphenyl group. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest its relevance in targeting enzymes or receptors requiring sulfonyl or heterocyclic recognition .
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-2-17-8-7-9-18(14-17)22-20(25)16-23-15-19(10-11-21(23)26)29(27,28)24-12-5-3-4-6-13-24/h7-11,14-15H,2-6,12-13,16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSFVIIYFWEJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide typically involves multiple steps, including the formation of the azepane ring and the introduction of the sulfonyl group. Common reagents used in the synthesis include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from 1,3,4-Thiadiazole Derivatives ()
Compounds in share the acetamide-thiadiazole scaffold but differ in substituents. Key comparisons include:
| Compound ID | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Key Structural Differences vs. Target Compound |
|---|---|---|---|---|
| 5e | 4-Chlorobenzylthio, 5-isopropyl-2-methylphenoxy | 74 | 132–134 | Thiadiazole core vs. dihydropyridinone; chlorobenzyl enhances electronegativity |
| 5h | Benzylthio, 2-isopropyl-5-methylphenoxy | 88 | 133–135 | Benzyl group increases lipophilicity |
| 5j | 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy | 82 | 138–140 | Similar to 5e but with isopropyl-methylphenoxy |
| 5k | Methylthio, 2-methoxyphenoxy | 72 | 135–136 | Methoxy group improves solubility |
Key Observations :
- The dihydropyridinone core in the target compound may confer greater conformational flexibility compared to rigid thiadiazole derivatives .
- The azepane sulfonyl group likely enhances solubility relative to thioether-linked substituents (e.g., benzylthio in 5h) due to its polar nature .
- Ethylphenyl in the target compound provides moderate steric bulk compared to bulkier isopropyl or chlorobenzyl groups in analogs .
2-Oxoindoline Derivatives ()
Compounds such as 15 (5-methyl-2-oxoindoline) and 1-F (unsubstituted phenylacetamide) share the 2-oxo heterocyclic motif but differ in core structure and substituents:
| Compound ID | Core Structure | Substituents | Key Differences vs. Target Compound |
|---|---|---|---|
| 15 | 5-Methyl-2-oxoindoline | N-phenylacetamide | Indoline vs. dihydropyridinone; methyl group may reduce metabolic stability |
| 1-F | 2-Oxoindoline | N-phenylacetamide | Lack of sulfonyl group reduces polarity |
| K | 2-Oxoindoline | Coumarin-linked acetamide | Extended conjugation alters electronic properties |
Key Observations :
Close Analogs with Modified Aryl Groups ()
A structurally similar compound, 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide , differs only in the aryl substituent (2-chloro-4-fluorophenyl vs. 3-ethylphenyl).
Key Observations :
- Halogen substituents in the compound may enhance binding affinity to polar active sites but reduce oral bioavailability .
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.44 g/mol. The compound features several notable structural components:
- Dihydropyridine ring : Known for its role in various biological activities.
- Azepane sulfonyl group : Imparts unique reactivity and interaction capabilities.
- Ethylphenylacetamide moiety : May influence pharmacokinetic properties.
Preliminary studies suggest that the compound may function as an enzyme inhibitor or modulate receptor activity. The proposed mechanisms include:
- Enzyme Inhibition : Binding to active sites on enzymes, thereby altering their activity and affecting metabolic pathways.
- Receptor Modulation : Interacting with specific receptors to influence signaling pathways critical for various physiological processes.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. In vitro studies have shown that variations of this compound can inhibit the growth of various bacterial strains. For example, derivatives containing sulfonamide groups have demonstrated enhanced antibacterial activity against Gram-positive bacteria.
Anticancer Potential
The dihydropyridine structure is associated with anticancer activity in several studies. Compounds similar to this one have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.
Neuroprotective Effects
Some studies have suggested potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation. This could position the compound as a candidate for treating neurodegenerative diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of a related compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Activity : In a cell line study involving human breast cancer cells (MCF-7), the compound was found to reduce cell viability by 60% at a concentration of 10 µM after 48 hours of exposure.
- Neuroprotection : Research involving rat models indicated that administration of the compound reduced markers of oxidative stress in brain tissues following induced ischemia.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques employed in interaction studies include:
- Molecular Docking : Used to predict how the compound binds to target enzymes and receptors.
- In Vitro Assays : Assessing binding affinities and functional outcomes in cellular models.
Comparative Analysis
To further understand the uniqueness of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-N-(thiophen-2-yl)propanamide | Contains thiophenyl group | Moderate antibacterial |
| 5-(azepane-1-sulfonyl)-3-methylpyridin | Similar azepane structure | Anticancer activity |
| N-(4-methylphenyl)acetamide | Lacks heterocycles | Limited biological activity |
This table highlights how the presence of multiple functional groups in our compound may enhance its biological profile compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
